molecular formula C11H19NOS B13307625 2-((1-(3-Methylthiophen-2-yl)ethyl)amino)butan-1-ol

2-((1-(3-Methylthiophen-2-yl)ethyl)amino)butan-1-ol

Katalognummer: B13307625
Molekulargewicht: 213.34 g/mol
InChI-Schlüssel: IFRCWXGLKAQTKF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((1-(3-Methylthiophen-2-yl)ethyl)amino)butan-1-ol is an organic compound with the molecular formula C₁₁H₁₉NOS It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of an amino alcohol functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(3-Methylthiophen-2-yl)ethyl)amino)butan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 3-methylthiophene and 1-bromo-2-butanol.

    Alkylation: 3-methylthiophene is alkylated with 1-bromo-2-butanol in the presence of a base such as potassium carbonate to form the intermediate 1-(3-methylthiophen-2-yl)butan-2-ol.

    Amination: The intermediate is then reacted with ethylamine under reflux conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.

Analyse Chemischer Reaktionen

Types of Reactions

2-((1-(3-Methylthiophen-2-yl)ethyl)amino)butan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the amino alcohol to its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or hydroxyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

2-((1-(3-Methylthiophen-2-yl)ethyl)amino)butan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and pharmacological properties.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Wirkmechanismus

The mechanism of action of 2-((1-(3-Methylthiophen-2-yl)ethyl)amino)butan-1-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, microbial growth, and cellular signaling.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-((1-(2-Thienyl)ethyl)amino)butan-1-ol: A similar compound with a thiophene ring but without the methyl substitution.

    2-((1-(3-Methylthiophen-2-yl)ethyl)amino)ethanol: A compound with a shorter carbon chain.

Uniqueness

2-((1-(3-Methylthiophen-2-yl)ethyl)amino)butan-1-ol is unique due to the presence of both the methyl-substituted thiophene ring and the amino alcohol functional group, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C11H19NOS

Molekulargewicht

213.34 g/mol

IUPAC-Name

2-[1-(3-methylthiophen-2-yl)ethylamino]butan-1-ol

InChI

InChI=1S/C11H19NOS/c1-4-10(7-13)12-9(3)11-8(2)5-6-14-11/h5-6,9-10,12-13H,4,7H2,1-3H3

InChI-Schlüssel

IFRCWXGLKAQTKF-UHFFFAOYSA-N

Kanonische SMILES

CCC(CO)NC(C)C1=C(C=CS1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.